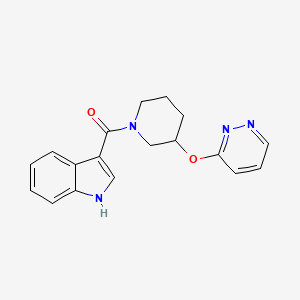

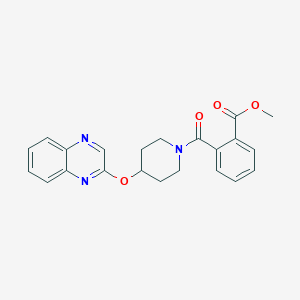

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic applications in the areas of cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

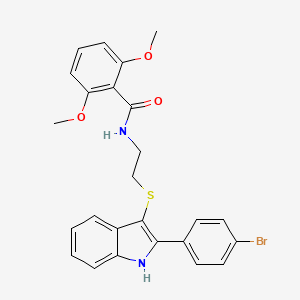

- Compound Activity : The synthesized compound 3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione (IXb) demonstrated potent inhibition of IDH1-R132H (IC50 = 0.031 μM) and effectively reduced the production of 2-hydroxyglutarate (2-HG) in U87MG IDH1-R132H cells .

- Application : The compound’s indole moiety may contribute to its anti-tumor properties, making it relevant for cancer research .

- Strategy : A novel base-promoted fused β-carboline formation involves the compound’s indole ring. This cascade reaction utilizes ammonium salts as a nitrogen source and demonstrates selectivity control .

- Indole-3-acetic Acid : This plant hormone, produced by the degradation of tryptophan, contains an indole moiety. Derivatives of indole have diverse pharmacological activities, including potential clinical applications .

- Example : SAR studies could explore substituents on the indole and pyridazinone rings to optimize binding affinity and specificity .

Inhibition of Mutant Isocitrate Dehydrogenase-1 (IDH1-R132H)

Indole Derivatives in Cancer Treatment

Fused β-Carboline Formation

Biological and Clinical Applications

Structure–Activity Relationships (SAR) Studies

Molecular Modeling and Docking Studies

Mechanism of Action

Target of Action

Similar compounds with an indole moiety have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the production of 2-hg in u87mg idh1-r132h cells . This suggests that the compound might affect the isocitrate dehydrogenase-1 (IDH1) pathway, leading to a decrease in the production of 2-HG.

Result of Action

Similar compounds have been found to exhibit significant potency to idh1-r132h inhibition . This suggests that the compound might have a similar effect, leading to a decrease in the production of 2-HG in cells.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name |

1H-indol-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(15-11-19-16-7-2-1-6-14(15)16)22-10-4-5-13(12-22)24-17-8-3-9-20-21-17/h1-3,6-9,11,13,19H,4-5,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUPXJLHTROGOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2389827.png)

![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)

![Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2389833.png)

![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)

![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)

![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)

![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)